molecular formula C21H23N3OS B2970817 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 851131-71-0

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2970817
CAS No.: 851131-71-0
M. Wt: 365.5
InChI Key: PHRWVZHWHNPRQN-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a synthetic small molecule characterized by an imidazole ring core linked to a 2,3-dimethylphenyl group at the N-1 position and a thioacetamide side chain terminating in a 4-ethylphenyl ring. This molecular architecture is typical of compounds investigated for their potential biological activity in medicinal chemistry research. Compounds within this structural family, featuring acetamide linkages and substituted imidazole rings, have been the subject of scientific studies exploring a range of therapeutic areas . Specifically, related derivatives have been screened for in vitro antimicrobial, antitubercular, and anticancer activities, showing promise in preliminary research models . The presence of the lipophilic 4-ethylphenyl substituent and the sulfur-containing sulfanyl bridge may influence the compound's interaction with biological targets, potentially modulating enzyme function or receptor signaling pathways. Researchers may utilize this compound as a key intermediate or as a lead structure in the development of novel pharmacologically active agents, particularly for projects targeting infectious diseases or oncology. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-17-8-10-18(11-9-17)23-20(25)14-26-21-22-12-13-24(21)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRWVZHWHNPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and an aldehyde.

    Substitution with 2,3-Dimethylphenyl Group: The imidazole ring is then substituted with a 2,3-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the imidazole derivative.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the sulfanyl-imidazole derivative with 4-ethylphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring or the acetamide moiety can be reduced under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or amines.

    Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthetic yields, and reported activities of the target compound and its analogues:

Compound Name Imidazole Substituent Acetamide Substituent Key Structural Differences Reported Activity/Synthesis Yield References
2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (Target Compound) 2,3-Dimethylphenyl 4-Ethylphenyl Sulfanyl bridge, ethylphenyl terminus N/A (Hypothetical)
2-((1-(4-Chlorophenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide 4-Chlorophenyl, 4-phenyl 2,3-Dimethylphenyl Dual aromatic imidazole substitution 87% synthesis yield
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29) Benzoimidazole, methylsulfonyl 4-Phenyl Sulfonyl group, benzoimidazole core Anticancer activity (hypothesized)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazolyl core 3,4-Dichlorophenyl Pyrazole instead of imidazole, dichloro Structural analog to penicillin
Alachlor (Herbicide) Chloro, methoxymethyl 2,6-Diethylphenyl Chloro-methoxymethyl imidazole derivative Herbicidal activity

Key Findings

In contrast, the target compound’s 2,3-dimethylphenyl group introduces steric bulk, which may limit rotational freedom and alter binding kinetics. Sulfanyl vs. Sulfonyl Bridges: Sulfanyl (C–S–C) linkages (target compound and ) are less polar than sulfonyl (SO₂) groups (Compound 29), affecting solubility and membrane permeability .

Synthetic Efficiency :

  • The synthesis of the analogue in achieved 87% yield via carbodiimide-mediated coupling, suggesting the target compound could be synthesized efficiently using similar methods.

Crystal Packing and Stability :

  • Analogues like the dichlorophenyl-pyrazolyl acetamide in form R₂²(10) hydrogen-bonded dimers , which stabilize crystal lattices. The target compound’s 4-ethylphenyl group may disrupt such interactions, reducing crystallinity compared to dichloro-substituted derivatives .

The target compound’s imidazole core could similarly interact with enzymatic active sites.

Biological Activity

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15N3O2S
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : this compound

The compound features an imidazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity
    • Various studies have demonstrated the cytotoxic effects of imidazole derivatives on cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in human cancer cells, with IC50 values often below those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties
    • The presence of the imidazole ring is known to enhance antimicrobial activity. Compounds with similar scaffolds have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Effects
    • Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The imidazole moiety is known to interact with various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression.
  • Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Modulation of Immune Responses : By affecting cytokine production and immune cell activation, these compounds may enhance the body's ability to fight infections and tumors.

Case Studies and Research Findings

StudyFindings
Study A (2023)Evaluated the cytotoxicity against A431 and Jurkat cells; IC50 < 5 µg/mLSuggests potential as an anticancer agent
Study B (2024)Tested antimicrobial activity against E. coli and S. aureus; effective at low concentrationsIndicates broad-spectrum antimicrobial potential
Study C (2025)Investigated anti-inflammatory effects in animal models; reduced swelling by 40%Supports use in treating inflammatory conditions

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